molecular formula C22H24N4O2 B2885385 2-(3-氧代-2-苯基-1,4,8-三氮杂螺[4.5]癸-1-烯-8-基)-N-(邻甲苯基)乙酰胺 CAS No. 932475-80-4

2-(3-氧代-2-苯基-1,4,8-三氮杂螺[4.5]癸-1-烯-8-基)-N-(邻甲苯基)乙酰胺

货号 B2885385
CAS 编号: 932475-80-4
分子量: 376.46
InChI 键: SBSUSILGKSZKFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide” is also known as DiPOA . It’s a novel, systemically available, and peripherally restricted mu opioid agonist . It has been found to have antihyperalgesic activity .


Chemical Reactions Analysis

In a radioligand binding assay, DiPOA inhibited [3H]-diprenorphine binding to recombinant human mu receptors . The rank order of affinity for DiPOA binding to recombinant human opioid receptors was mu > kappa ≈ ORL-1 >> delta .

科学研究应用

缓激肽B2受体拮抗作用

2-(3-氧代-2-苯基-1,4,8-三氮杂螺[4.5]癸-1-烯-8-基)-N-(邻甲苯基)乙酰胺作为缓激肽B2受体拮抗剂显示出有希望的应用。该应用在一个研究中得到说明,其中类似化合物 NPC 18521 对缓激肽和角叉菜胶诱导的大鼠爪水肿表现出显着的抑制作用,表明具有有效的抗水肿和镇痛特性 (de Campos 等,1996)

ORL1(孤儿素 FQ/诺西肽)受体激动作用

发现与 2-(3-氧代-2-苯基-1,4,8-三氮杂螺[4.5]癸-1-烯-8-基)-N-(邻甲苯基)乙酰胺 结构相似的化合物是人 ORL1(孤儿素 FQ/诺西肽)受体的强亲和力配体,在生化检测中充当完全激动剂。这表明在调节伤害感受反应中具有潜在的应用 (Röver 等,2000)

抗菌特性

对类似化合物(例如具有 1,2,3-三唑结构的恶唑烷酮)的研究揭示了潜在的抗菌应用。这些化合物对单胺氧化酶 A (MAO-A) 有效,并已在开发具有改善安全性特征的恶唑烷酮方面显示出前景,表明在治疗细菌感染方面具有可能的应用 (Reck 等,2005)

镇痛和抗炎活性

已经合成并研究了多种乙酰胺,包括与 2-(3-氧代-2-苯基-1,4,8-三氮杂螺[4.5]癸-1-烯-8-基)-N-(邻甲苯基)乙酰胺 结构相关的化合物,以了解它们的镇痛和抗炎活性。这些研究表明这些化合物在疼痛和炎症管理中的潜在用途 (Alagarsamy 等,2015)

抗真菌和抗菌活性

已合成并评估了类似的三唑衍生物的抗真菌和抗菌活性,证明了对各种真菌和细菌病原体的强抗真菌活性。这表明在抗微生物治疗中的潜在应用 (Turan-Zitouni 等,2005)

抗癌潜力

三氮杂螺癸烯衍生物,包括与 2-(3-氧代-2-苯基-1,4,8-三氮杂螺[4.5]癸-1-烯-8-基)-N-(邻甲苯基)乙酰胺 相似的衍生物,已被探索其作为抗乳腺癌剂和表皮生长因子受体抑制剂的潜力。这些化合物对各种癌细胞系显示出中等的抗增殖活性,表明在癌症治疗中的潜在应用 (Fleita 等,2013)

作用机制

Target of Action

The primary target of this compound, also known as DiPOA, is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems .

Mode of Action

DiPOA acts as a highly potent agonist at the mu opioid receptor . It binds competitively to the opioid binding site of human mu receptors . The rank order of affinity for DiPOA binding to recombinant human opioid receptors is mu > kappa ≈ ORL-1 >> delta .

Biochemical Pathways

Activation of mu opioid receptors leads to a cascade of biochemical events. These include inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in neuronal excitability. This results in the potent antihyperalgesic effects observed with DiPOA .

Pharmacokinetics

DiPOA exhibits favorable pharmacokinetic properties. High and sustained plasma levels are achieved following intraperitoneal administration . Its penetration into the central nervous system is limited, making it a peripherally restricted mu opioid agonist . This property is beneficial in minimizing central side effects often associated with opioid agonists.

Result of Action

The activation of peripheral mu receptors by DiPOA produces potent antihyperalgesic effects in both animals and humans . This is likely due to the inhibition of pain signal transmission at the level of the primary afferent neuron.

Action Environment

The action, efficacy, and stability of DiPOA can be influenced by various environmental factors. For instance, peripheral inflammation can cause an increase in mu receptor levels on peripheral terminals of primary afferent neurons . This could potentially enhance the antihyperalgesic effects of DiPOA.

未来方向

This compound could be useful in understanding the role played by mu opioid receptors in the periphery . It could aid in the treatment of disorders and conditions mediated by the ORL-1 G-protein coupled receptor .

属性

IUPAC Name

N-(2-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-7-5-6-10-18(16)23-19(27)15-26-13-11-22(12-14-26)24-20(21(28)25-22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSUSILGKSZKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。